N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine
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Overview
Description
N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with appropriate benzyl halides. The reaction is usually carried out in refluxing ethanol in the presence of a base such as triethylamine . The intermediate formed undergoes further cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, leading to the inhibition of enzymes and disruption of cellular processes . The methylsulfanyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
1,2,4-Triazolopyrimidines: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine is unique due to the presence of the methylsulfanyl group, which can enhance its biological activity and binding affinity to target proteins
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-15-10-4-2-9(3-5-10)6-13-14-7-11-12-8-14/h2-5,7-8,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKKAOYYCDEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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